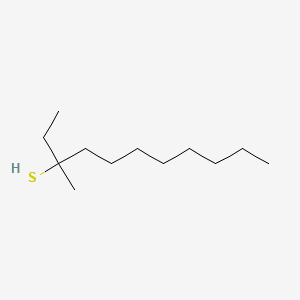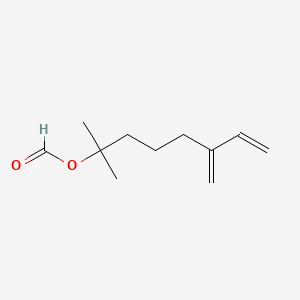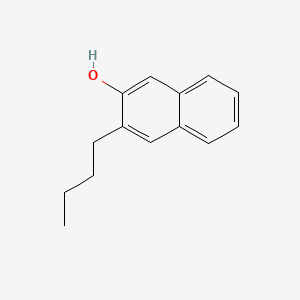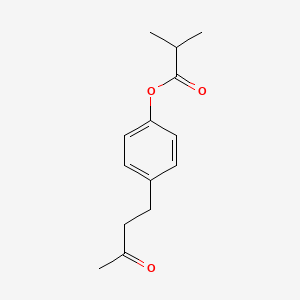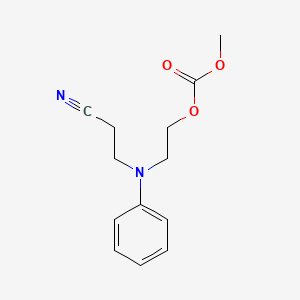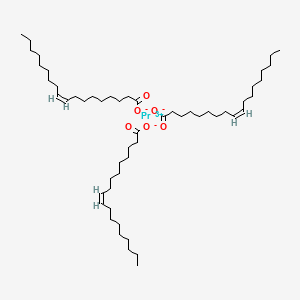
Praseodymium(3+) oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(3+) oleate is a coordination compound formed by the interaction of praseodymium ions (Pr3+) with oleic acid Praseodymium is a rare-earth metal belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium(3+) oleate can be synthesized through a reaction between praseodymium chloride (PrCl3) and oleic acid in the presence of a suitable solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound. The general reaction can be represented as follows: [ \text{PrCl}3 + 3 \text{C}{18}\text{H}{34}\text{O}2 \rightarrow \text{Pr}(\text{C}{18}\text{H}{33}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Praseodymium(3+) oleate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to praseodymium metal or lower oxidation states using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium metal or lower oxidation state compounds.
Substitution: New coordination compounds with different ligands.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of high-strength alloys, permanent magnets, and special glasses and ceramics.
作用机制
The mechanism by which praseodymium(3+) oleate exerts its effects is primarily based on the interaction of praseodymium ions with molecular targets. Praseodymium ions can interact with various biological molecules, including proteins and nucleic acids, potentially altering their structure and function. The oleate ligands may facilitate the solubility and stability of the compound in biological systems, enhancing its effectiveness.
相似化合物的比较
Praseodymium(3+) oleate can be compared with other similar compounds, such as:
Neodymium(3+) oleate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) oleate: Contains lanthanum ions and exhibits different magnetic and optical properties.
Cerium(3+) oleate: Contains cerium ions and is known for its catalytic properties.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, including their magnetic susceptibility and optical characteristics. These properties make it particularly valuable in applications requiring specific magnetic and optical functionalities.
属性
CAS 编号 |
94232-47-0 |
|---|---|
分子式 |
C54H99O6Pr |
分子量 |
985.3 g/mol |
IUPAC 名称 |
(Z)-octadec-9-enoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H34O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
InChI 键 |
RENJVUUROSVABU-GNOQXXQHSA-K |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pr+3] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


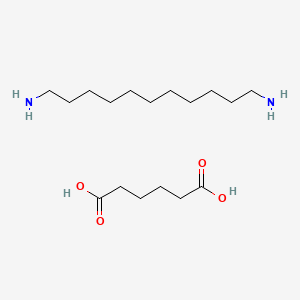
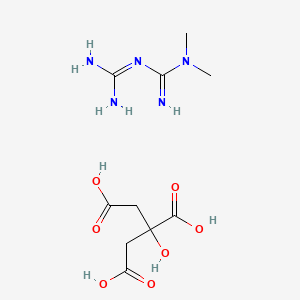
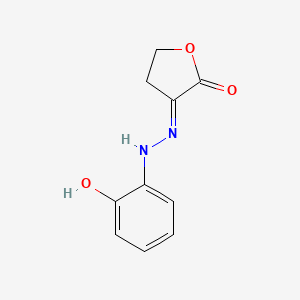
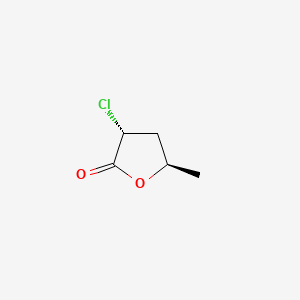
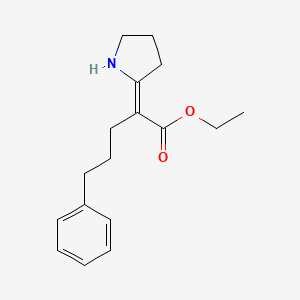
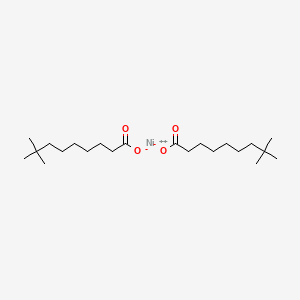
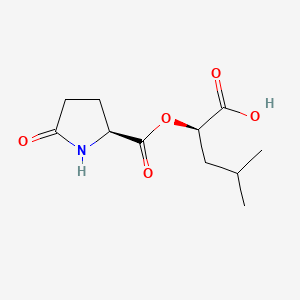
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
